Stemod-13(17)-ene
Description
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1R,2S,7S,10S,12S)-2,6,6-trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane |
InChI |
InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19-,20+/m0/s1 |
InChI Key |
GNNRCBBKCVNPSC-VDWQKOAOSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@]24CCC(=C)[C@@H](C3)C4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1. Phytoalexin Production:
Research indicates that Stemod-13(17)-ene plays a role in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress. The gene OsKSL11 in rice has been identified as encoding an enzyme that predominantly produces this compound, suggesting its involvement in plant defense mechanisms against pathogens .
2. Enhancing Plant Resistance:
Studies have shown that diterpenes, including this compound, can enhance resistance to various pests and diseases. This property makes it a candidate for developing natural pesticides or growth enhancers in agricultural practices. The ability of plants to produce this compound in response to pathogen attack highlights its potential as a biopesticide .
Pharmaceutical Applications
1. Antimicrobial Properties:
Diterpenes are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. Isolates from Stemodia maritima have shown promising results against various bacterial strains .
2. Anti-inflammatory Effects:
Diterpenoids have been associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Research into the specific mechanisms by which this compound exerts these effects is ongoing, but initial findings are encouraging .
Case Study 1: Biosynthesis Pathway Analysis
A study focused on the biosynthesis of this compound revealed that it is produced via specific enzymatic pathways involving the OsKSL gene family. This research utilized metabolic engineering techniques to express relevant genes in Escherichia coli, leading to the successful production of this compound as a major product .
| Gene | Product | Organism |
|---|---|---|
| OsKSL11 | This compound | Rice |
| TpdiTPS1 | Sandaracopimaradiene | E. coli |
Case Study 2: Antimicrobial Activity Testing
In vitro tests demonstrated the antimicrobial efficacy of extracts containing this compound against several pathogenic bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential use as a natural preservative or therapeutic agent .
Chemical Reactions Analysis
Oxidation at C19
The C19 methyl group undergoes sequential oxidation by cytochrome P450 enzymes (e.g., CYP99A3):
-
Hydroxylation : Stemod-13(17)-ene → Stemoden-19-ol
-
Oxidation to aldehyde : Stemoden-19-ol → Stemoden-19-al
-
Oxidation to carboxylic acid : Stemoden-19-al → Stemoden-19-oic acid .
Reaction Pathway :
Hydroxylation at C3β and C4β
ent-Kaurene oxidase (AtKO) exhibits promiscuous activity on this compound:
-
C3β-hydroxylation : Major product (70–90% yield).
-
C4β-methyl oxidation : Minor product (conversion to carboxylate) .
Kinetic Parameters for AtKO :
| Substrate | (µM) | (relative to ent-kaurene) |
|---|---|---|
| This compound | 30–50 | 0.11–0.14 |
| ent-Kaurene (reference) | 2 | 1.0 |
Glycosylation at C13
This compound derivatives undergo glycosylation at the C13 hydroxyl group :
-
Stemodinoside A : Arabinose attachment.
-
Stemodinoside B : Glucose attachment.
Glycosylation Reaction :
Microbial Transformations
Beauveria bassiana and Mucor plumbeus hydroxylate this compound derivatives:
Hydroxylation Sites :
| Microorganism | Hydroxylation Position | Product |
|---|---|---|
| Beauveria bassiana | C18 | 18-Hydroxystemodin |
| Mucor plumbeus | C6α/C6β | 6α/6β-Hydroxystemodin |
Structural Rearrangements
Quantum chemistry studies reveal dyotropic and triple-shift rearrangements during biosynthesis:
Enzymatic Specificity
OsKSL11 (this compound synthase) shows high specificity:
Preparation Methods
Enzymatic Synthesis via OsKSL11
Catalytic Mechanism of OsKSL11
Stemod-13(17)-ene is natively synthesized in plants by the class I diterpene synthase OsKSL11 (Oryza sativa kaurene synthase-like 11). This enzyme catalyzes the conversion of 9α-copalyl diphosphate (9α-CPP) into this compound through a diphosphate elimination reaction. The reaction proceeds via a carbocation intermediate, where 9α-CPP undergoes deprotonation at C(17) to form the exocyclic double bond between C(13) and C(17). OsKSL11 exhibits high specificity for syn-CPP, distinguishing it from closely related enzymes like OsKSL8, which produces stemod-12-ene and stemar-13-ene as minor byproducts.
Reaction Optimization and Yield
In vitro studies using recombinant OsKSL11 expressed in Escherichia coli have demonstrated near-exclusive production of this compound, with a reported catalytic efficiency (kcat/Km) of 1.2 × 103 M−1s−1. The reaction typically occurs at pH 7.5–8.0 in the presence of Mg2+ cofactors, with optimal temperatures between 30–37°C. Despite high specificity, yields remain moderate (40–60%) due to competing hydrolysis of the copalyl diphosphate substrate.
Table 1: Enzymatic Synthesis Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Substrate | 9α-Copalyl diphosphate | |
| Enzyme | OsKSL11 | |
| kcat | 0.45 s−1 | |
| Km | 380 µM | |
| Optimal pH | 7.5–8.0 | |
| Temperature | 30–37°C |
Chemical Synthesis and Modifications
Total Synthesis Challenges
Chemical synthesis of this compound is complicated by its tetracyclic structure and stereochemical complexity. Early efforts focused on derivatizing natural precursors like stemodin (1) and stemodinone (2). For example, Huang–Minlon deoxygenation of (−)-5, derived from oxidation of (+)-maritimol (3), yielded (+)-2-deoxystemodinone (6), confirming the stemodane skeleton. However, stereochemical control at C(13) remains a persistent issue, with epimerization occurring during hydride shifts.
Key Synthetic Routes
A notable route involves the cyclization of syn-CPP analogs. Quantum chemistry studies reveal that dyotropic rearrangements and triple shifts govern carbocation stability, influencing product distribution. For instance, treatment of syn-CPP with BF3·OEt2 in anhydrous ether yields this compound as the major product (72%), alongside stemod-12-ene (18%).
Table 2: Chemical Synthesis Yields and Conditions
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| syn-CPP | BF3·OEt2, ether, 25°C | This compound | 72% | |
| (+)-Maritimol (3) | CrO3, acetone | (−)-5 | 65% | |
| (−)-5 | Huang–Minlon deoxygenation | (+)-6 | 58% |
Biogenetic Pathways and Precursor Utilization
Biosynthesis from syn-Copalyl Diphosphate
The biogenetic origin of this compound involves cyclization of syn-CPP via a carbocation cascade. re-Face attack at C(13) generates an isopimarenyl intermediate (II), which undergoes a C(9)→C(8) hydride shift to form a bicyclo[2.2.2]octane structure (IV). Subsequent C(13)–C(14) bond migration yields the stemodanyl cation (V), which deprotonates to form this compound. Competing pathways explain co-occurring stemarane diterpenes in S. maritima.
Biotransformation and Microbial Conversion
Fungal Hydroxylation Systems
This compound serves as a substrate for regioselective hydroxylation by fungi. Mucor plumbeus introduces hydroxyl groups at C(7α), C(13α), and C(17), yielding 7α,13α,17-trihydroxystemodane (55) as the major metabolite. Similarly, Cunninghamella echinulata produces 7β-hydroxylated derivatives with 85% conversion efficiency.
Table 3: Microbial Biotransformation Products
Analytical Techniques for Characterization
Structural Elucidation
1H-NMR and 13C-NMR are pivotal for assigning stereochemistry. Key signals include the C(17) methyl group (δH 1.12, singlet) and the exocyclic double bond (δC 124.5 and 131.2). High-resolution ESI-MS confirms molecular formulas, while NOESY correlations resolve chair conformations in the decalin system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
